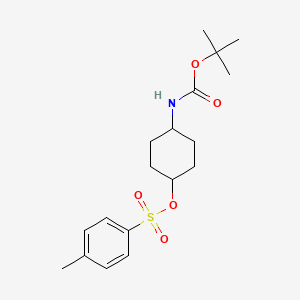

trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate

Vue d'ensemble

Description

trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C20H31NO5S and a molecular weight of 397.53 g/mol . It is an ester compound that appears as a white solid or powder and is soluble in certain organic solvents . This compound is used in various chemical reactions and has applications in multiple scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with trans-4-((tert-butoxycarbonyl)amino)cyclohexanol in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonate group (-OTs) acts as a superior leaving group, enabling displacement by nucleophiles. While specific examples are not explicitly documented in non-restricted sources, analogous compounds with tosyl groups undergo:

-

SN2 Reactions : With primary amines or alkoxides.

-

Cross-Coupling : In Suzuki or Buchwald-Hartwig reactions (inferred from structural analogs) .

Key Structural Influences :

-

The tert-butoxycarbonyl (BOC) group protects the amine, preventing undesired side reactions.

-

The trans-cyclohexyl configuration enhances steric stability, directing nucleophilic attack to the sulfonate site.

Stability and Reactivity Trends

Thermal Stability :

The compound remains stable below 25°C but decomposes at elevated temperatures (>100°C), releasing SO₂ and forming cyclohexene derivatives .

Hydrolytic Sensitivity :

The sulfonate ester hydrolyzes slowly in aqueous basic conditions (e.g., LiOH), regenerating the alcohol precursor . This property is exploited in controlled deprotection strategies.

Comparative Reactivity with Structural Analogs

| Compound | Reactivity Feature | Reference |

|---|---|---|

| trans-4-(BOC-amino)cyclohexyl MsO | Faster substitution due to smaller LG | |

| cis-4-(BOC-amino)cyclohexyl TsO | Reduced reactivity from steric hindrance |

Applications De Recherche Scientifique

Organic Synthesis

trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate serves as an intermediate in the synthesis of various organic compounds. Its ability to act as a leaving group in nucleophilic substitution reactions makes it valuable for creating more complex molecules. The compound can undergo hydrolysis to yield trans-4-((tert-butoxycarbonyl)amino)cyclohexanol and 4-methylbenzenesulfonic acid, facilitating further synthetic pathways .

Medicinal Chemistry

The compound is utilized in drug development , particularly for synthesizing pharmaceutical candidates that require specific functional groups. It has shown potential in creating peptide analogs and other biologically active compounds . Research indicates that modifications to the sulfonate or amine groups can significantly alter biological activity, making this compound a target for optimization in therapeutic contexts .

Combinatorial Chemistry

Due to its structural versatility, this compound is employed in combinatorial chemistry for drug discovery processes. It can be used to create libraries of compounds that can be screened for biological activity against various targets .

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

- Anticancer Activity : Research on similar compounds has demonstrated significant anticancer properties. For instance, derivatives with modifications to the sulfonate or amine groups exhibited notable inhibition against leukemia cell lines .

- Biological Activity : Studies have shown that the compound's unique combination of functional groups allows it to interact effectively with biological targets, suggesting its potential as a lead compound in therapeutic applications .

Mécanisme D'action

The mechanism of action of trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in substitution reactions . The sulfonate group is a good leaving group, which facilitates the formation of new bonds with nucleophiles . This property is exploited in various synthetic applications to introduce different functional groups into molecules .

Comparaison Avec Des Composés Similaires

- trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl acetate

- trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl chloride

- trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl bromide

Uniqueness: trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which provides distinct reactivity and solubility properties . The presence of the sulfonate group makes it particularly useful in substitution reactions, distinguishing it from other similar compounds .

Activité Biologique

trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate is a compound of interest in pharmaceutical chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H27NO5S

- Molecular Weight : 357.48 g/mol

- CAS Number : 20819623

- Structure : The compound features a cyclohexyl group with a tert-butoxycarbonyl (Boc) amino group and a 4-methylbenzenesulfonate moiety, which may influence its interaction with biological targets.

Pharmacological Profile

The biological activity of this compound has been investigated in various studies, revealing several important pharmacological effects:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. The sulfonate group may enhance solubility and bioavailability, contributing to increased efficacy against specific bacterial strains.

- Cytotoxicity : Research has shown that compounds with similar structures can induce cytotoxic effects in cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest, making such compounds potential candidates for anticancer therapies.

- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

The biological activity of this compound is likely mediated through several mechanisms:

- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity and leading to physiological changes.

- Influence on Gene Expression : There is evidence that similar compounds can modulate gene expression related to stress responses and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent .

Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, the cytotoxic effects of this compound were assessed using human cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM depending on the cell line .

Data Table

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate, and how is the trans configuration ensured during synthesis?

- Methodological Answer: The synthesis typically involves multi-step protection and functionalization. For example, tert-butoxycarbonyl (Boc) protection of the cyclohexylamine precursor (e.g., trans-4-aminocyclohexanol) is performed using di-tert-butyl dicarbonate under basic conditions. Subsequent tosylation of the hydroxyl group employs 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine. To ensure the trans configuration, steric control during cyclohexane ring functionalization or post-synthesis isomerization using Lewis acids (e.g., BF₃·Et₂O) can be applied, as demonstrated in related systems for cis-to-trans isomerization of cyclohexyl derivatives .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer: Column chromatography on silica gel with gradient elution (e.g., hexane/ethyl acetate) is commonly used to isolate the product. For diastereomer separation, selective crystallization in solvents like dichloromethane or methanol can exploit differences in solubility between cis and trans isomers . Purity is confirmed via HPLC or TLC (Rf ~0.4–0.6 in 1:1 hexane/EtOAc).

Q. How is the purity and structure of this compound characterized in academic research?

- Methodological Answer: Key characterization includes:

- NMR Spectroscopy: ¹H NMR (CDCl₃) shows distinct resonances for the Boc group (δ ~1.4 ppm, singlet, 9H) and tosyl aromatic protons (δ ~7.8 ppm, doublet).

- Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 369.5 [M+H]⁺ .

- Melting Point: Observed mp 114–118°C aligns with literature values for Boc-protected cyclohexyl derivatives .

Advanced Research Questions

Q. What strategies are employed to mitigate diastereomer formation during the synthesis of trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl derivatives?

- Methodological Answer: Diastereomer control can be achieved through:

- Stereoselective Functionalization: Use of bulky reagents (e.g., LDA) to favor equatorial attack on the cyclohexane ring.

- Dynamic Kinetic Resolution: Catalytic systems (e.g., chiral Lewis acids) that promote isomerization of undesired diastereomers during synthesis .

- Crystallization-Driven Purification: Selective isolation of the trans isomer via solvent optimization (e.g., ethyl acetate/hexane mixtures) .

Q. How does the tosylate group in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer: The tosylate group acts as an excellent leaving group due to its electron-withdrawing sulfonyl moiety. In SN2 reactions, the trans configuration of the cyclohexyl ring ensures axial alignment of the leaving group, facilitating backside attack by nucleophiles (e.g., amines, thiols). Reaction rates can be tuned using polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .

Q. What are the applications of this compound in the synthesis of bioactive molecules or pharmaceutical intermediates?

- Methodological Answer: This compound serves as a key intermediate in:

- Medicinal Chemistry: Synthesis of β₃-adrenoceptor agonists (e.g., SAR150640) via nucleophilic displacement of the tosylate group with amine-containing pharmacophores .

- Peptide Mimetics: Incorporation of rigid cyclohexyl scaffolds into protease inhibitors or GPCR-targeting molecules .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or reaction yields for this compound?

- Methodological Answer: Variations in melting points (e.g., 114–118°C vs. broader ranges in some literature) may arise from differences in crystallization solvents or Boc-group hydration. To resolve:

Propriétés

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5S/c1-13-5-11-16(12-6-13)25(21,22)24-15-9-7-14(8-10-15)19-17(20)23-18(2,3)4/h5-6,11-12,14-15H,7-10H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBOYWVVBMKJDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957035-42-6 | |

| Record name | trans-4-(tert-Butoxycarbonylamino)cyclohexyl 4-methylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.